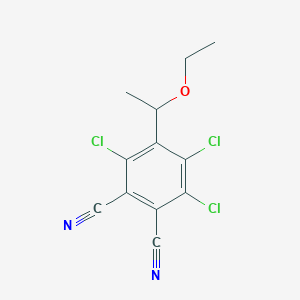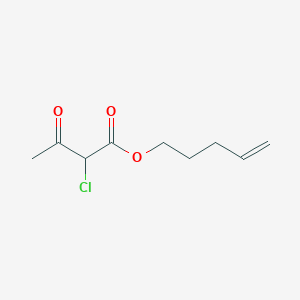
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method includes the Friedel-Crafts acylation followed by nitration and subsequent chlorination . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts to enhance the reaction efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trichlorobenzoic acids.
Reduction: Formation of trichloroanilines.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and nitrile groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Uniqueness
3,4,6-Trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile is unique due to the presence of both ethoxyethyl and dicarbonitrile groups, which are not commonly found together in similar compounds.
Propriétés
Numéro CAS |
61079-90-1 |
|---|---|
Formule moléculaire |
C12H9Cl3N2O |
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
3,4,6-trichloro-5-(1-ethoxyethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9Cl3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3 |
Clé InChI |
KYICVDKGQZEPQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=C(C(=C(C(=C1Cl)Cl)C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)



![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)



![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)



